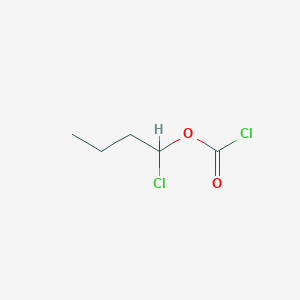

1-Chlorobutyl-1-chloroformate

Description

1-Chlorobutyl-1-chloroformate (hypothetical structure: Cl(CH₂)₃CH-O-C(O)-Cl) is a chloroformate derivative characterized by a chlorinated butyl chain. Chloroformates, in general, are reactive esters of chloroformic acid (ClCO₂H) and are widely used in organic synthesis as acylating agents, intermediates in carbamate production, and for introducing protective groups. This article leverages available data on similar compounds to infer its behavior and applications.

Properties

Molecular Formula |

C5H8Cl2O2 |

|---|---|

Molecular Weight |

171.02 g/mol |

IUPAC Name |

1-chlorobutyl carbonochloridate |

InChI |

InChI=1S/C5H8Cl2O2/c1-2-3-4(6)9-5(7)8/h4H,2-3H2,1H3 |

InChI Key |

MPBQTEKPQVYPPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(OC(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares molecular formulas, molecular weights (MW), and physical properties of select chloroformates:

Key Observations :

- 1-Chloroethyl chloroformate has a higher MW and boiling point compared to ethyl chloroformate, likely due to the added chlorine substituent enhancing intermolecular forces .

- Chloromethyl chloroformate is notably smaller and more reactive, making it a potent lachrymator .

Research Findings and Industrial Relevance

- Synthesis Methods : Chloroformates are typically synthesized via phosgenation of alcohols. For example, 1-chloroethyl chloroformate is produced by reacting acetaldehyde with phosgene .

- Reduction Potential: Studies on 1-phenylethyl carbonochloridate reveal reduction potentials critical for electrochemical applications, suggesting analogous behavior in other chloroformates .

- Regulatory Status : Isobutyl chloroformate is regulated under U.S. Code of Federal Regulations (Title 49) for hazardous material transport .

Preparation Methods

Reaction Mechanism

The synthesis proceeds through a nucleophilic attack by a halide anion (Cl⁻) on the aldehyde carbonyl group, followed by the displacement of a trichloromethyloxy group from ClCOOCCl₃. The general reaction is:

\text{ClCOOCCl}3 + \text{R-CHO} \xrightarrow{\text{Cl}^-} \text{R-CH(Cl)-O-COCl} + \text{HCl} + \text{CO}_2 $$

where $$ R = \text{butyl} $$. The catalyst facilitates the generation of free chloride ions, which are critical for initiating the reaction.

Catalytic Systems and Reaction Conditions

The choice of catalyst and reaction parameters significantly impacts yield and selectivity. Below is a comparative analysis of methods derived from analogous syntheses (e.g., 1-chloroethyl chloroformate).

Phase-Transfer Catalysis

Benzyltributylammonium chloride is a widely used phase-transfer catalyst. It liberates chloride ions in situ, enabling the reaction to proceed under mild conditions.

Procedure :

- Butyraldehyde (0.1 mol) and benzyltributylammonium chloride (0.01 mol) are mixed in anhydrous dichloromethane.

- Trichloromethyl chloroformate (0.12 mol) is added dropwise at 0–5°C.

- The mixture is stirred at 25°C for 3–4 hours.

- The product is isolated via vacuum distillation (yield: 89–92%).

Key Parameters :

- Temperature: 0–25°C

- Solvent: Dichloromethane or toluene

- Catalyst loading: 5–10 mol%

Pyridine-Mediated Synthesis

Pyridine acts as both a base and a catalyst, neutralizing HCl and enhancing reaction efficiency.

Procedure :

- Butyraldehyde (0.1 mol) and pyridine (0.05 mol) are combined in tetrahydrofuran (THF).

- Trichloromethyl chloroformate (0.1 mol) is added at 20°C.

- The mixture is stirred for 2 hours, followed by filtration and distillation (yield: 85–88%).

Key Parameters :

- Temperature: 20–25°C

- Solvent: THF or ethyl ether

- Pyridine ratio: 0.5 equivalents

Optimization and Scalability

Temperature Control

Maintaining temperatures below 30°C is critical to prevent decomposition of the chloroformate product. Elevated temperatures (>70°C) lead to side reactions, such as the formation of butyl chloride.

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane) improve catalyst solubility and reaction homogeneity, whereas ethereal solvents (e.g., THF) favor faster kinetics.

Catalyst Comparison

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Benzyltributylammonium Cl | 92 | 3 | 25 |

| Pyridine | 88 | 2 | 20 |

| Tetrabutylammonium Br | 78 | 4 | 25 |

Data adapted from.

Applications and Derivatives

This compound serves as an intermediate in the synthesis of:

- Protected carboxylic acids : Used in penicillin and cephalosporin production to enhance stability.

- N-Dealkylation reagents : Facilitate selective dealkylation of tertiary amines in alkaloid synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 1-chlorobutyl-1-chloroformate with high purity?

Methodological Answer: The synthesis of this compound typically involves the reaction of butanol derivatives with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions. Key steps include:

- Maintaining low temperatures (0–5°C) to minimize side reactions like oligomerization.

- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.

- Employing inert atmospheres (N₂/Ar) to prevent moisture ingress.

Purity can be enhanced via fractional distillation under reduced pressure (e.g., 40–60 mmHg) or column chromatography with non-polar stationary phases. Characterization via ¹³C NMR should confirm the carbonyl carbon resonance at ~150–155 ppm, while GC-MS can detect trace impurities .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR will show resonances for the butyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and the chloroformate group (δ 4.2–4.5 ppm for the adjacent CH₂). ¹³C NMR is critical for confirming the carbonyl carbon (δ ~152 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI)-MS typically displays a molecular ion peak [M]⁺ at m/z 171.02, with fragmentation patterns showing loss of Cl (35/37 amu) and CO₂ (44 amu) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) or GC-MS with a polar capillary column (e.g., DB-5) can assess purity and stability .

Q. What storage conditions are recommended to ensure the stability of this compound?

Methodological Answer:

- Store in amber glass vessels under inert gas (N₂/Ar) at –20°C to slow hydrolysis.

- Use desiccants (e.g., molecular sieves) to control moisture.

- Avoid contact with metals or bases, which can catalyze decomposition. Stability should be monitored monthly via FT-IR (loss of C=O stretch at ~1770 cm⁻¹ indicates degradation) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying experimental conditions?

Methodological Answer: Mechanistic studies require:

- Kinetic Analysis : Track reaction progress using in-situ IR or quenching experiments. For example, in esterification reactions, monitor the disappearance of the chloroformate’s C=O peak.

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states for nucleophilic attacks on the carbonyl carbon .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

Methodological Answer:

Q. How should researchers address contradictory toxicity data for chloroformates in safety assessments?

Methodological Answer:

- Data Triangulation : Compare acute exposure guideline levels (AEGLs) from standardized assays (e.g., OECD 423) with in vitro cytotoxicity data (e.g., IC₅₀ in HEK293 cells).

- Species-Specific Adjustments : Apply uncertainty factors (e.g., 10x for interspecies variation) when extrapolating rodent data to humans, as seen in AEGL derivations for butyl chloroformates .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent degradation experiments (pH 2–12) and analyze products via GC-MS. Half-life calculations under ambient conditions (25°C) inform environmental persistence.

- Microbial Degradation Assays : Use soil or water microcosms spiked with the compound, followed by LC-MS quantification. Compare with known degraders like Pseudomonas spp. .

Q. How can researchers design experiments to mitigate risks during large-scale reactions involving this compound?

Methodological Answer:

- Engineering Controls : Use jacketed reactors with temperature feedback loops to prevent exothermic runaway reactions.

- Personal Protective Equipment (PPE) : Impermeable butyl rubber gloves (EN 374), full-face respirators with organic vapor cartridges, and flame-retardant lab coats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.